molecular formula C13H18N4O2 B2544041 rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile, trans CAS No. 2059909-61-2

rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile, trans

Cat. No. B2544041
CAS RN: 2059909-61-2
M. Wt: 262.313
InChI Key: YGMVROKUQGOPIC-MFKMUULPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile, trans is a useful research compound. Its molecular formula is C13H18N4O2 and its molecular weight is 262.313. The purity is usually 95%.
The exact mass of the compound rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile, trans is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile, trans including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

Yamamoto et al. (1993) discuss a synthesis method for enantiomeric pairs of 2,5-disubstituted pyrrolidines, highlighting a process that could be relevant for synthesizing or modifying compounds like the one . This method involves using chiral auxiliaries for stereoselective synthesis, which could potentially be applied to the synthesis of specific enantiomers of pyrrolidine derivatives (Yamamoto et al., 1993).

Kinetic Resolution

Barz et al. (1996) describe the kinetic resolution of a compound involving a lipase-catalyzed acylation, indicating the potential for enzymatic approaches in the stereoselective modification of pyrazole-containing compounds (Barz et al., 1996).

Electrosynthesis Applications

Rahmati and Kouzehrash (2011) developed a method for the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation, showing the potential for efficient and selective synthesis techniques in creating complex heterocyclic compounds, which could be applicable to the synthesis or modification of the compound of interest (Rahmati & Kouzehrash, 2011).

Structural and Catalytic Studies

Budzisz et al. (2004) explored the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, offering insights into the structural analysis and potential catalytic applications of pyrazole-containing compounds. Such studies could be relevant for understanding the coordination chemistry and catalytic possibilities of the compound (Budzisz et al., 2004).

properties

IUPAC Name

(2S,3S)-2-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-9-11(8-15-16(9)2)13-10(7-14)6-12(18)17(13)4-5-19-3/h8,10,13H,4-6H2,1-3H3/t10-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMVROKUQGOPIC-MFKMUULPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2C(CC(=O)N2CCOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)[C@@H]2[C@H](CC(=O)N2CCOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.